4-tert-butyl-2-chloro-6-{[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]amino}phenol
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Overview
Description
2-[(E)-[(5-TERT-BUTYL-3-CHLORO-2-HYDROXYPHENYL)IMINO]METHYL]-4-CHLORO-6-NITROPHENOL is a complex organic compound characterized by its unique structure, which includes tert-butyl, chloro, hydroxyl, imino, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(5-TERT-BUTYL-3-CHLORO-2-HYDROXYPHENYL)IMINO]METHYL]-4-CHLORO-6-NITROPHENOL typically involves multi-step organic reactions. The process begins with the preparation of the starting materials, followed by a series of reactions including nitration, chlorination, and imination. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced technologies such as microreactor systems can enhance the reaction rates and selectivity, making the production process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[(5-TERT-BUTYL-3-CHLORO-2-HYDROXYPHENYL)IMINO]METHYL]-4-CHLORO-6-NITROPHENOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-[(E)-[(5-TERT-BUTYL-3-CHLORO-2-HYDROXYPHENYL)IMINO]METHYL]-4-CHLORO-6-NITROPHENOL has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(E)-[(5-TERT-BUTYL-3-CHLORO-2-HYDROXYPHENYL)IMINO]METHYL]-4-CHLORO-6-NITROPHENOL involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-[(5-TERT-BUTYL-3-CHLORO-2-HYDROXYPHENYL)IMINO]METHYL]-4-CHLORO-6-NITROPHENOL can be compared with other compounds having similar functional groups, such as:
- 2-[(E)-[(5-TERT-BUTYL-3-CHLORO-2-HYDROXYPHENYL)IMINO]METHYL]-4-CHLORO-6-AMINOPHENOL
- 2-[(E)-[(5-TERT-BUTYL-3-CHLORO-2-HYDROXYPHENYL)IMINO]METHYL]-4-CHLORO-6-METHOXYPHENOL
Uniqueness
The uniqueness of 2-[(E)-[(5-TERT-BUTYL-3-CHLORO-2-HYDROXYPHENYL)IMINO]METHYL]-4-CHLORO-6-NITROPHENOL lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H16Cl2N2O4 |
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Molecular Weight |
383.2 g/mol |
IUPAC Name |
4-tert-butyl-2-chloro-6-[(5-chloro-2-hydroxy-3-nitrophenyl)methylideneamino]phenol |
InChI |
InChI=1S/C17H16Cl2N2O4/c1-17(2,3)10-5-12(19)16(23)13(6-10)20-8-9-4-11(18)7-14(15(9)22)21(24)25/h4-8,22-23H,1-3H3 |
InChI Key |
LVECTTOBOBOOPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Cl)O)N=CC2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O |
Origin of Product |
United States |
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